molecular formula C9H10FN B8617244 6-fluoro-2-methyl-2,3-dihydro-1H-indole

6-fluoro-2-methyl-2,3-dihydro-1H-indole

Cat. No. B8617244
M. Wt: 151.18 g/mol
InChI Key: DEVBACHMWBFNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133168B2

Procedure details

The product is prepared by following the procedure described in reference example 2a (step 1a) using 1.4 g of 6-fluoro-2-methylindole, 51 ml of acetic acid and 1.9 g of sodium cyanoborohydride. After silica column purification, eluent: 90/10 heptane/ethyl acetate, 1.33 g of 6-fluoro-2-methyl-2,3-dihydro-1H-indole are obtained, which is used as it is in the next step.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([CH3:11])[NH:8]2)=[CH:4][CH:3]=1.C([BH3-])#N.[Na+]>C(O)(=O)C>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH:7]([CH3:11])[NH:8]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
FC1=CC=C2C=C(NC2=C1)C
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
51 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is prepared
CUSTOM
Type
CUSTOM
Details
After silica column purification, eluent

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2CC(NC2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.